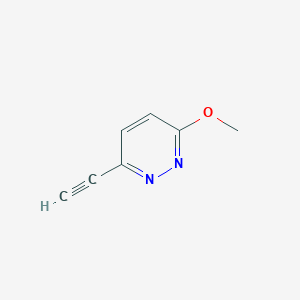

![molecular formula C16H22N4O2 B2529123 N-(1-氰基环丁基)-2-[2-(二甲氨基)乙氧基]-N-甲基吡啶-4-甲酰胺 CAS No. 1465373-32-3](/img/structure/B2529123.png)

N-(1-氰基环丁基)-2-[2-(二甲氨基)乙氧基]-N-甲基吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide is a carboxamide derivative that is likely to possess interesting chemical and biological properties. Carboxamide derivatives have been extensively studied due to their potential pharmacological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines . Similarly, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared and evaluated for their antitumor activities, with certain substitutions leading to compounds with significant in vivo efficacy .

Synthesis Analysis

The synthesis of carboxamide derivatives typically involves the reaction of an appropriate quinoline or acridine compound with primary amines. In the case of benzo[b][1,6]naphthyridine derivatives, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines resulted in a series of carboxylic acids, which were further converted to their corresponding carboxamides . Although the specific synthesis of N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. For example, the position of substituents on the acridine ring system, as seen in the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, can significantly influence their ability to intercalate with DNA and their subsequent biological activity . The presence of a dimethylamino group is a common feature in these molecules, which may contribute to their biological properties by affecting the molecule's basicity and ability to form hydrogen bonds.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, depending on their specific functional groups and molecular structure. The reactivity of such compounds is often explored in the context of their biological activity. For instance, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines is tested against different cancer cell lines, and their reactivity with biological targets is a key area of interest . The chemical reactions of N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide would likely be influenced by the presence of the cyanocyclobutyl and dimethylamino groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological activity. The physicochemical properties of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives have been determined, and these properties are closely related to their biological activities . The presence of electron-withdrawing or electron-donating substituents can affect the charge of the molecule at physiological pH, which in turn influences its distribution and activity in vivo.

科学研究应用

拓扑异构酶抑制研究

大量关于 N-(1-氰基环丁基)-2-[2-(二甲氨基)乙氧基]-N-甲基吡啶-4-甲酰胺的研究与它作为拓扑异构酶抑制剂的作用有关。拓扑异构酶是调节 DNA 过度缠绕或解旋的酶,由于其在癌症治疗中的潜在治疗应用,其抑制一直是关注的焦点。例如,该化合物的类似物 CI-921 在非小细胞肺癌 (NSCLC) 研究中通过作为拓扑异构酶 II 毒物发挥作用,显示出实验性的抗肿瘤活性 (Harvey 等人,1991)。虽然这项研究主要针对治疗结果,但其作用机制突出了该化合物在了解 DNA-蛋白质相互作用和细胞对 DNA 损伤的反应中的效用。

药代动力学和代谢研究

N-(1-氰基环丁基)-2-[2-(二甲氨基)乙氧基]-N-甲基吡啶-4-甲酰胺的衍生物的药代动力学和代谢已得到广泛研究,以了解它们在生物系统中的行为。例如,对 N-[2-(二甲氨基)乙基]吖啶-4-甲酰胺 (DACA) 的研究揭示了该药物的代谢途径和癌症患者中代谢物的形成,为药物设计、递送和安全性提供了有价值的信息 (Schofield 等人,1999)。这些研究对于开发具有优化疗效和最小毒性的药物至关重要。

药物疗效和毒性评估

对与 N-(1-氰基环丁基)-2-[2-(二甲氨基)乙氧基]-N-甲基吡啶-4-甲酰胺相关的化合物的疗效和毒性的研究有助于评估它们的潜在治疗益处和风险。I 期和 II 期临床试验,例如对拓扑异构酶 I 和 II 抑制剂 XR5000 进行的试验,有助于描述新候选药物的治疗窗口、给药策略和不良反应特征 (Propper 等人,2003)。尽管重点通常放在临床结果上,但此类研究也为开发更安全、更有效的治疗方法提供了基础知识。

属性

IUPAC Name |

N-(1-cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-19(2)9-10-22-14-11-13(5-8-18-14)15(21)20(3)16(12-17)6-4-7-16/h5,8,11H,4,6-7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHOFROVDCPLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=NC=CC(=C1)C(=O)N(C)C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)

![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)